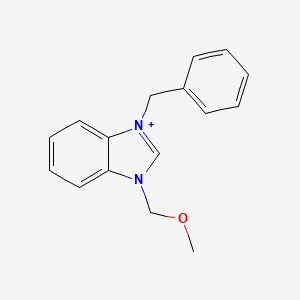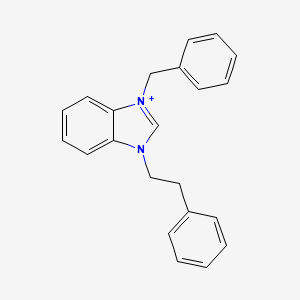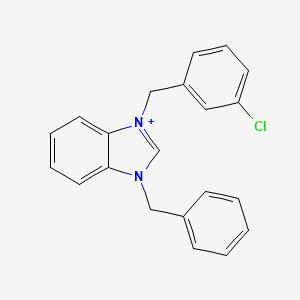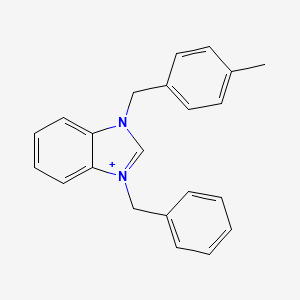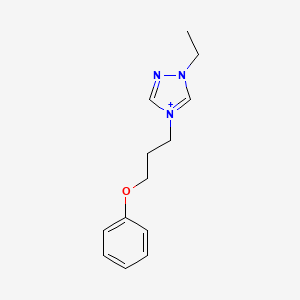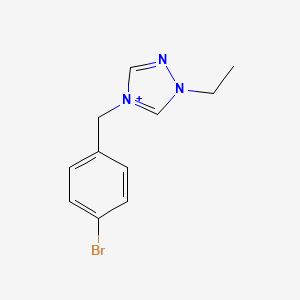
serpentine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Serpentine is a versatile mineral family rich in magnesium silicate with several polymorphic phases, mainly antigorite, lizardite, and chrysotile. All of these phases share a similar chemical composition, represented by the formula magnesium silicate hydroxide (Mg3Si2O5(OH)4). The structures of this compound minerals are generally composed of octahedral layers rich in magnesium, attached to a tetrahedral silicate sheet .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One method to prepare serpentine involves the hydration and metamorphic transformation of ferromagnesian minerals such as olivine and pyroxene. . The reaction can be represented as follows:
Forsterite (Mg2SiO4) + Water (H2O) → this compound (Mg3Si2O5(OH)4) + Brucite (Mg(OH)2)
Industrial Production Methods
In industrial settings, this compound can be synthesized by adding pretreated this compound to a solution of titanium oxysulfate (TiOSO4), followed by the addition of ammonium sulfate and dilute sulfuric acid. The mixture is then insulated in a water bath at 65°C for one hour, adjusted to a pH of 6 using ammoniacal liquor, aged for 12 hours, filtered, washed with ethanol, dried under vacuum, and finally calcined at 200-300°C .
Análisis De Reacciones Químicas
Types of Reactions
Serpentine undergoes various chemical reactions, including hydration, oxidation, and reduction. During serpentinization, water acts as the oxidizing agent, leading to the formation of this compound minerals, brucite, talc, nickel-iron alloys, and magnetite .
Common Reagents and Conditions
Hydration: Water is the primary reagent in the serpentinization process.
Oxidation: Water also serves as the oxidizing agent, reducing itself to hydrogen.
Reduction: The process produces hydrogen, methane, and hydrogen sulfide under specific conditions.
Major Products
The major products formed from these reactions include this compound minerals (antigorite, lizardite, chrysotile), brucite, talc, nickel-iron alloys, and magnetite .
Aplicaciones Científicas De Investigación
Serpentine has a wide range of scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a biomaterial for implants.
Mecanismo De Acción
The mechanism of action of serpentine in various applications involves its unique physicochemical properties. For example, in lubrication, this compound minerals act as antiwear and antifriction agents by forming a tribopolymer coating on friction surfaces, which reduces wear and improves lubrication . In catalysis, this compound-supported titanium dioxide photocatalysts enhance the degradation of organic pollutants in waste water .
Comparación Con Compuestos Similares
Serpentine is often compared with other silicate minerals such as talc and pyrophyllite. While talc and pyrophyllite share similar chemical compositions, this compound’s unique layered structure and polymorphic phases (antigorite, lizardite, chrysotile) distinguish it from these minerals . Additionally, this compound’s ability to form a tribopolymer coating in lubrication applications sets it apart from other silicate minerals .
Similar Compounds
- Talc (Mg3Si4O10(OH)2)
- Pyrophyllite (Al2Si4O10(OH)2)
- Brucite (Mg(OH)2)
- Magnetite (Fe3O4)
This compound’s unique properties and diverse applications make it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
14567-83-0 |
|---|---|
Fórmula molecular |
C21H20N2O3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


